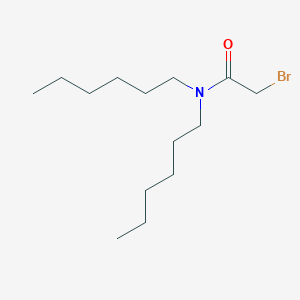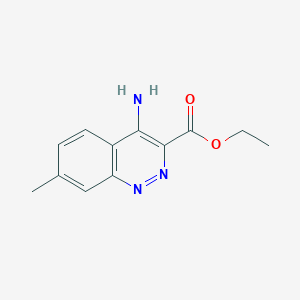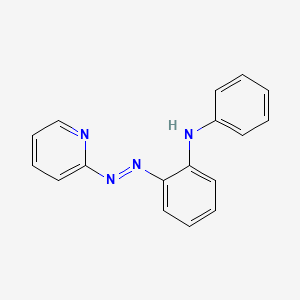![molecular formula C22H21NO B14257585 4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde CAS No. 208043-04-3](/img/structure/B14257585.png)
4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde is an organic compound with the molecular formula C22H21NO. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a phenyl group and a 2,4,6-trimethylphenyl group attached to an amino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde typically involves a multi-step process. One common method is the nucleophilic substitution reaction. The precursor monomer is prepared by reacting dimethylbenzene diisocyanate with p-phenylenediamine in an appropriate solvent . This reaction forms the intermediate compound, which is then subjected to polymerization in the presence of a catalyst to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: 4-[Phenyl(2,4,6-trimethylphenyl)amino]benzoic acid.
Reduction: 4-[Phenyl(2,4,6-trimethylphenyl)amino]benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific electrophilic reagent used.
Applications De Recherche Scientifique
4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in organic electronic devices. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA): A polymeric compound with similar structural features, used in organic electronics.
Spiro-OMeTAD: Another organic semiconductor with comparable electronic properties.
Uniqueness
4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde stands out due to its unique combination of structural features and functional groups. This allows it to participate in a diverse range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts .
Propriétés
Numéro CAS |
208043-04-3 |
|---|---|
Formule moléculaire |
C22H21NO |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
4-(N-(2,4,6-trimethylphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C22H21NO/c1-16-13-17(2)22(18(3)14-16)23(20-7-5-4-6-8-20)21-11-9-19(15-24)10-12-21/h4-15H,1-3H3 |
Clé InChI |
TUNPRCTXQWACGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine](/img/structure/B14257515.png)

![1-Naphthalenol, 2,2'-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-](/img/structure/B14257530.png)


![Fluoro[(naphthalen-2-yl)oxy]propanedioic acid](/img/structure/B14257548.png)
![1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene](/img/structure/B14257560.png)

![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14257566.png)


![Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]-](/img/structure/B14257582.png)
![2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan](/img/structure/B14257586.png)

